N-methyl-2-[5-(4-methylphenyl)tetrazol-2-yl]-N-(oxolan-3-yl)acetamide
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Overview
Description
N-methyl-2-[5-(4-methylphenyl)tetrazol-2-yl]-N-(oxolan-3-yl)acetamide is a complex organic compound that belongs to the class of tetrazoles. Tetrazoles are five-membered heterocyclic compounds containing four nitrogen atoms and one carbon atom. This particular compound is characterized by the presence of a tetrazole ring substituted with a 4-methylphenyl group and an oxolan-3-yl group attached to an acetamide moiety. The unique structure of this compound makes it of interest in various fields of scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-methyl-2-[5-(4-methylphenyl)tetrazol-2-yl]-N-(oxolan-3-yl)acetamide typically involves the following steps:
Formation of the Tetrazole Ring: The tetrazole ring can be synthesized using a click chemistry approach involving the reaction of an azide with a nitrile. For example, 4-methylbenzonitrile can be reacted with sodium azide in the presence of a suitable catalyst to form 5-(4-methylphenyl)tetrazole.
Attachment of the Acetamide Moiety: The tetrazole derivative is then reacted with N-methyl-2-bromoacetamide under basic conditions to form the desired compound. The reaction is typically carried out in a polar solvent such as dimethylformamide (DMF) at elevated temperatures.
Introduction of the Oxolan-3-yl Group: The final step involves the introduction of the oxolan-3-yl group through a nucleophilic substitution reaction. This can be achieved by reacting the intermediate product with oxirane (ethylene oxide) in the presence of a base such as potassium carbonate.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
N-methyl-2-[5-(4-methylphenyl)tetrazol-2-yl]-N-(oxolan-3-yl)acetamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of the tetrazole ring or other functional groups.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the oxolan-3-yl group, with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium, chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in polar solvents like DMF or DMSO.
Major Products Formed
Oxidation: Oxidized derivatives with modified functional groups.
Reduction: Reduced forms of the tetrazole ring or other functional groups.
Substitution: Substituted derivatives with new functional groups replacing the oxolan-3-yl group.
Scientific Research Applications
N-methyl-2-[5-(4-methylphenyl)tetrazol-2-yl]-N-(oxolan-3-yl)acetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: Utilized in the development of new materials and as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-methyl-2-[5-(4-methylphenyl)tetrazol-2-yl]-N-(oxolan-3-yl)acetamide involves its interaction with specific molecular targets and pathways. The tetrazole ring is known to interact with enzymes and receptors, modulating their activity. The compound may inhibit or activate certain enzymes, leading to changes in cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
5-(4-Methylphenyl)tetrazole: Shares the tetrazole ring and 4-methylphenyl group but lacks the acetamide and oxolan-3-yl groups.
N-methyl-2-[5-(4-methylphenyl)tetrazol-2-yl]acetamide: Similar structure but without the oxolan-3-yl group.
N-methyl-2-[5-(4-methylphenyl)tetrazol-2-yl]-N-(oxolan-2-yl)acetamide: Similar structure with a different position of the oxolan group.
Uniqueness
N-methyl-2-[5-(4-methylphenyl)tetrazol-2-yl]-N-(oxolan-3-yl)acetamide is unique due to the combination of the tetrazole ring, 4-methylphenyl group, acetamide moiety, and oxolan-3-yl group. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.
Properties
IUPAC Name |
N-methyl-2-[5-(4-methylphenyl)tetrazol-2-yl]-N-(oxolan-3-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N5O2/c1-11-3-5-12(6-4-11)15-16-18-20(17-15)9-14(21)19(2)13-7-8-22-10-13/h3-6,13H,7-10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NYHTYJCPVAEFEF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN(N=N2)CC(=O)N(C)C3CCOC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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